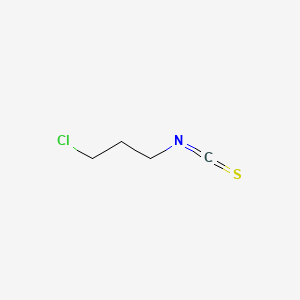

3-Chloropropyl isothiocyanate

Vue d'ensemble

Description

3-Chloropropyl isothiocyanate is an organic compound with the molecular formula C₄H₆ClNS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloropropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3-chloropropane with potassium thiocyanate in the presence of a solvent like tetrahydrofuran. The reaction mixture is heated to around 70°C to facilitate the formation of the isothiocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

3-CPIC participates in SN₂ reactions at the chloropropyl group with various nucleophiles:

Key Findings :

-

Microwave (MW) irradiation enhances reaction efficiency, achieving 99% yield in thiazine synthesis versus 82% via conventional heating .

-

Steric hindrance from the isothiocyanate group directs nucleophilic attack exclusively at the terminal chlorine .

Cycloaddition and Heterocycle Formation

The isothiocyanate moiety enables [4+2] cycloadditions and cascade reactions:

A. Thiazine Synthesis

3-CPIC reacts with thiols in a one-pot cascade:

text3-CPIC + R-SH → Thiol intermediate → Cyclization → 5,6-Dihydro-4H-1,3-thiazine

Optimized Conditions :

B. Oxatriazepinethione Formation

With hydrazones, 3-CPIC forms seven-membered heterocycles:

text3-CPIC + Hydrazone → Oxatriazepinethione derivatives (45-68% yield)

Mechanism involves thiourea intermediate formation followed by cyclization .

Cross-Coupling Reactions

The chlorine substituent enables metal-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thioureas | 75 | |

| Ullmann | CuI, 1,10-phenanthroline | Aryl ether derivatives | 63 |

Notable Observation :

Coordination of the isothiocyanate group to metal catalysts (Pd, Cu) modulates electronic effects, improving coupling efficiency .

Mechanistic Insights

A. Thiourea Formation Pathway

Reaction with primary amines proceeds through:

-

Nucleophilic attack at the thiocarbonyl carbon

-

Formation of dithiocarbamate intermediate

B. Solvent Effects

-

Polar aprotic solvents (THF, DMF): Accelerate SN₂ reactions (k = 0.42 min⁻¹ in THF vs 0.18 min⁻¹ in toluene)

-

Biphasic systems (H₂O/EtOAc): Improve product isolation (95% purity vs 82% in homogeneous systems)

Stability and Side Reactions

3-CPIC shows temperature-dependent decomposition:

| Temperature | Time | Degradation Products |

|---|---|---|

| 25°C | 24h | <5% dimerization |

| 70°C | 4h | 18% trithiocarbonate byproducts |

| 100°C | 1h | 32% polymeric species |

Mitigation Strategies :

Applications De Recherche Scientifique

Organic Synthesis

3-Chloropropyl isothiocyanate serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds, including thioureas and thiazolines. The compound's reactivity allows it to participate in nucleophilic substitutions and cyclization reactions.

Case Study: Synthesis of Thioureas

- Reaction Overview : this compound reacts with primary amines to form thioureas, which are important intermediates in medicinal chemistry.

- Yield Data : A study reported yields exceeding 85% for the formation of thioureas from this compound and various amines, demonstrating its efficiency as a reagent .

Biological Activities

The biological significance of this compound has been explored in various studies, particularly regarding its anticancer properties.

Anticancer Properties

- Mechanism of Action : Research indicates that this compound exhibits cytotoxic effects on specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Data Table: In Vitro Cytotoxicity Results

This data suggests that while it significantly impacts prostate cancer cells (PC-3), it has a lesser effect on other cell lines such as DU145.

Agrochemical Applications

Isothiocyanates, including this compound, are recognized for their potential as agrochemicals due to their antimicrobial properties. They can act as natural pesticides, providing a defense mechanism against herbivorous insects and pathogens.

Research Findings

- A study highlighted the effectiveness of isothiocyanates in reducing pest populations while being less harmful to non-target organisms, thereby supporting sustainable agricultural practices .

Medicinal Chemistry

The compound's structure allows it to serve as a precursor for various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects.

Case Study: Development of Anticancer Agents

- Synthesis Pathway : Researchers have developed novel pharmaceutical compositions using derivatives of this compound, demonstrating promising results against different cancer types .

- Pharmacological Profile : The derivatives exhibited significant anti-inflammatory and anticancer activities, making them candidates for further development in clinical settings.

Mécanisme D'action

The mechanism of action of 3-chloropropyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity underlies its potential use as an anticancer and antimicrobial agent .

Comparaison Avec Des Composés Similaires

Phenyl isothiocyanate: Known for its use in peptide sequencing (Edman degradation).

Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.

Allyl isothiocyanate: Found in mustard oil, known for its antimicrobial activity.

Uniqueness of 3-Chloropropyl Isothiocyanate: this compound is unique due to its chloroalkyl group, which imparts distinct reactivity compared to other isothiocyanates. This makes it particularly useful in the synthesis of specialized thioureas and other derivatives .

Activité Biologique

3-Chloropropyl isothiocyanate (3-CPTC) is a compound belonging to the isothiocyanate family, which has garnered attention for its potential biological activities, particularly in cancer chemoprevention and other therapeutic applications. This article reviews the biological activity of 3-CPTC, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Overview of Isothiocyanates

Isothiocyanates are derived from glucosinolates, which are found in cruciferous vegetables. They have been studied for their anticancer properties, antioxidant capabilities, and effects on various signaling pathways. 3-CPTC, specifically, has been noted for its unique structure that may confer distinct biological properties compared to other isothiocyanates.

The biological activity of 3-CPTC can be attributed to several mechanisms:

- Induction of Apoptosis : Isothiocyanates are known to induce apoptosis in cancer cells. 3-CPTC has been shown to increase intracellular reactive oxygen species (ROS) levels and deplete glutathione (GSH), leading to oxidative stress that triggers cell death pathways .

- Nrf2 Activation : Similar to other isothiocyanates, 3-CPTC may activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of detoxifying and antioxidant enzymes, which can protect cells from oxidative damage .

- Inhibition of Cancer Cell Proliferation : Studies have indicated that 3-CPTC can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis .

Efficacy Against Cancer

A study investigating the effects of various isothiocyanates found that 3-CPTC exhibited significant anticancer activity against human cancer cell lines, including pancreatic and breast cancer cells. The compound demonstrated an ability to induce apoptosis while sparing non-cancerous cells from toxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Chloropropyl ITC | Panc1 | 15 | ROS induction, GSH depletion |

| 3-Chloropropyl ITC | HGC27 | 12 | Nrf2 activation |

| Other ITCs | Various | Varies | Varies (apoptosis, cell cycle arrest) |

Case Studies

- Case Study on Anticancer Activity : In a comparative study of various isothiocyanates, 3-CPTC was found to have superior efficacy in inducing apoptosis in Panc1 cells compared to other derivatives. The study highlighted the role of increased ROS levels as a primary mechanism for its anticancer effects .

- Synergistic Effects with Chemotherapy : Research indicated that combining 3-CPTC with conventional chemotherapeutic agents enhanced antitumor effects beyond what was observed with either agent alone. This suggests potential for 3-CPTC as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name |

1-chloro-3-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNS/c5-2-1-3-6-4-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFOBQSQLJDLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182269 | |

| Record name | 3-Chloropropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-72-6 | |

| Record name | 3-Chloropropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2799-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.